molecular formula C30H32N4O3 B2944494 3-(4-methylbenzyl)-2-morpholino-4-oxo-N-(2-phenylpropyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1207016-84-9

3-(4-methylbenzyl)-2-morpholino-4-oxo-N-(2-phenylpropyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2944494
CAS No.: 1207016-84-9
M. Wt: 496.611
InChI Key: PLKQOAOFHCHIHY-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the quinazoline ring and the attachment of various functional groups . The exact synthesis pathway would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and functional groups. Some quinazoline derivatives are known to have biological activity, such as anticancer or antimicrobial properties .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of quinazoline derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research may focus on synthesizing new quinazoline derivatives and studying their biological activity .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-morpholin-4-yl-4-oxo-N-(2-phenylpropyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-21-8-10-23(11-9-21)20-34-29(36)26-13-12-25(18-27(26)32-30(34)33-14-16-37-17-15-33)28(35)31-19-22(2)24-6-4-3-5-7-24/h3-13,18,22H,14-17,19-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKQOAOFHCHIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C4=CC=CC=C4)N=C2N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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